molecular formula C21H18F3NO4 B2458684 (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2567489-42-1

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2458684
CAS No.: 2567489-42-1
M. Wt: 405.373
InChI Key: KIAHWHWVFTXRKS-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
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Scientific Research Applications

Influenza Neuraminidase Inhibitors

The synthesis and structural analysis of influenza neuraminidase inhibitors that contain pyrrolidine cores, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, have been described. These compounds were synthesized using high-throughput parallel synthesis and identified as potent inhibitors of influenza neuraminidase, showcasing their application in antiviral research. The structural interaction of these compounds with the enzyme's active site was determined through X-ray crystallography, providing insights into their mechanism of action (Wang et al., 2001).

Organic Fluorophores and Carbon Dots

Research on carbon dots with high fluorescence quantum yield indicated that organic fluorophores, including derivatives similar to the compound of interest, are the main ingredients and fluorescence origins of these carbon dots. This discovery expands the applications of carbon dots in fields such as bioimaging and photonic devices, demonstrating the versatility of fluorenyl and pyrrolidine-derivative compounds in nanoscale and material science (Shi et al., 2016).

Biotransformations and Organic Synthesis

The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, which shares structural similarities with the compound of interest, has been reported. This process allows for the kinetic resolution of these compounds into enantiomerically pure forms. Such biotransformations demonstrate the compound's application in enantioselective synthesis, showcasing its relevance in pharmaceutical synthesis and the development of drug intermediates (Chen et al., 2012).

Coordination Polymers and Photophysical Properties

The synthesis and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, akin to the fluorenyl and pyrrolidine derivatives, were explored. These studies highlight the compound's potential in the design and development of new materials with specific optical properties, contributing to fields such as optoelectronics and sensing technologies (Sivakumar et al., 2011).

Properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)18-10-9-17(19(26)27)25(18)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHWHWVFTXRKS-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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